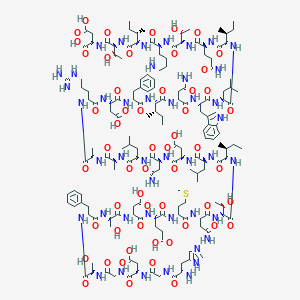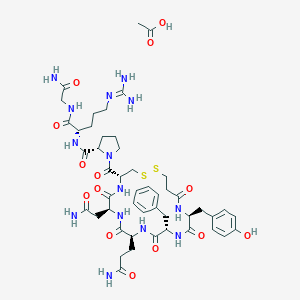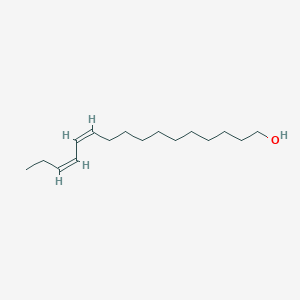
11,13-Hexadecadienal
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
11,13-Hexadecadienal is a type of aldehyde that is commonly found in plants. It is a volatile compound that is responsible for the characteristic aroma and flavor of many fruits and vegetables. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and physiological effects of 11,13-Hexadecadienal.
作用机制
The mechanism of action of 11,13-Hexadecadienal is not fully understood. However, it is believed to act as a signaling molecule in plants, playing a role in stress response and defense mechanisms. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
生化和生理效应
11,13-Hexadecadienal has been shown to have a variety of biochemical and physiological effects. In plants, it has been shown to play a role in stress response and defense mechanisms, as well as in the regulation of gene expression. In insects, it has been shown to have insecticidal properties, leading to paralysis and death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 11,13-Hexadecadienal in lab experiments is its availability. It can be synthesized using a variety of methods, and is relatively inexpensive. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying stress response, defense mechanisms, and gene expression. However, one limitation of using 11,13-Hexadecadienal is its volatility. It can be difficult to control the concentration of the compound in lab experiments, as it can easily evaporate.
未来方向
There are many potential future directions for research on 11,13-Hexadecadienal. One area of interest is its potential use as a biopesticide. Further research is needed to determine its effectiveness against a wider range of insect pests, as well as its potential impact on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 11,13-Hexadecadienal, particularly in plants. This could lead to the development of new strategies for improving stress tolerance and defense mechanisms in crops. Finally, there is potential for 11,13-Hexadecadienal to be used as a biomarker for oxidative stress in plants. Further research is needed to determine its accuracy and reliability as a biomarker, as well as its potential applications in agriculture and environmental monitoring.
合成方法
11,13-Hexadecadienal can be synthesized using a variety of methods. One common method is through the oxidation of linoleic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate, ozone, or sodium hypochlorite. Another method involves the pyrolysis of linoleic acid, which can produce a mixture of aldehydes, including 11,13-Hexadecadienal.
科研应用
The scientific research application of 11,13-Hexadecadienal is varied. It has been studied for its potential use as a flavoring agent in food products. It has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties. Additionally, 11,13-Hexadecadienal has been studied for its potential use as a biomarker for oxidative stress in plants.
性质
CAS 编号 |
73264-91-2 |
|---|---|
产品名称 |
11,13-Hexadecadienal |
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
(11E,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+ |
InChI 键 |
ZTJGMVSDMQAJPE-VNKDHWASSA-N |
手性 SMILES |
CC/C=C/C=C/CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
规范 SMILES |
CCC=CC=CCCCCCCCCCC=O |
纯度 |
96% |
同义词 |
11,13-hexadecadienal |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。
















